![molecular formula C6H9N3O B3102805 5-(Oxetan-3-yl)-1H-pyrazol-3-amine CAS No. 1425932-06-4](/img/structure/B3102805.png)
5-(Oxetan-3-yl)-1H-pyrazol-3-amine
Overview
Description
5-(Oxetan-3-yl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has an oxetane ring fused to the pyrazole ring. The unique structure of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine offers a range of possibilities for use in different fields of research, including medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
Pyrazoline Derivatives and Anticancer Research
Pyrazoline derivatives, including structures similar to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, have been extensively researched for their anticancer properties. The synthesis of various pyrazoline derivatives has been pursued to explore their biological effects, particularly against cancer. These compounds are known for their electron-rich nitrogen content, which contributes to their significant biological activity. The anticancer potential of pyrazoline derivatives is a key area of interest, with numerous studies highlighting their effectiveness in inhibiting cancer cell growth (Ray et al., 2022).
Heterocyclic Compounds in Drug Synthesis
The chemical reactivity of compounds related to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, makes them valuable in the synthesis of heterocyclic compounds. These heterocycles serve as building blocks in creating a wide range of biologically active molecules, including those with potential therapeutic applications. The unique reactivity of these compounds under mild conditions allows for the generation of diverse heterocyclic structures and dyes, showcasing their importance in synthetic chemistry (Gomaa & Ali, 2020).
Therapeutic Applications of Pyrazolines
Pyrazoline-based compounds, akin to 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, exhibit a broad spectrum of therapeutic activities. Research into pyrazolines has unveiled their potential in treating various ailments, thanks to their diverse biological properties. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities. The wide-ranging pharmacological effects of pyrazoline derivatives underscore their significance in medicinal chemistry and drug development (Shaaban, Mayhoub, & Farag, 2012).
Pyrazoline and Monoamine Oxidase Inhibition
The pyrazoline scaffold, similar to that in 5-(Oxetan-3-yl)-1H-pyrazol-3-amine, is recognized for its potential in inhibiting monoamine oxidase (MAO), an enzyme relevant to neurodegenerative diseases. Structural modifications on the pyrazoline nucleus have shown significant activity towards MAO, suggesting its therapeutic utility in conditions like depression and Parkinson's disease. The selectivity of pyrazoline derivatives towards different MAO isoenzymes highlights their potential in developing targeted therapies (Mathew, Suresh, Anbazhagan, & Mathew, 2013).
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in the development of inhibitors for enzymes like Enhancer of Zeste Homolog 2 (EZH2) .
Mode of Action
Oxetane is known to be an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom . This subtle modulation of basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetane-containing compounds have been used in the development of ezh2 inhibitors . EZH2 is a part of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing.
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . It has been employed to improve the oral bioavailability of drugs .
Result of Action
Oxetane-containing compounds have been used in the development of ezh2 inhibitors . Inhibition of EZH2 can lead to the derepression of genes, affecting cellular proliferation and differentiation.
properties
IUPAC Name |
5-(oxetan-3-yl)-1H-pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-1-5(8-9-6)4-2-10-3-4/h1,4H,2-3H2,(H3,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKPXNKAIVWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300078 | |
Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxetan-3-yl)-1H-pyrazol-3-amine | |
CAS RN |
1425932-06-4 | |
Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425932-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Oxetanyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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